(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid compound with the CAS Number: 345226-20-2 . It has a molecular weight of 240.37 .
Synthesis Analysis
Boronic acids, including (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid, are commonly used in organic synthesis . They are involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is 1S/C7H5BClF3O3/c9-6-3-4 (15-7 (10,11)12)1-2-5 (6)8 (13)14/h1-3,13-14H .Chemical Reactions Analysis
Boronic acids, including (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid, are involved in addition reactions and cross-coupling reactions including Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Catalytic Applications
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid and related compounds have been explored in various catalytic applications. For instance, a study by Wang, Lu, and Ishihara (2018) demonstrates the effectiveness of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines, which is significant for peptide synthesis (Wang, Lu, & Ishihara, 2018).
Antibacterial Potency
Research by Adamczyk-Woźniak et al. (2021) investigates the antibacterial properties of (trifluoromethoxy)phenylboronic acids. This study highlights their physicochemical, structural, and antimicrobial properties, contributing to the understanding of their potential as antibacterial agents (Adamczyk-Woźniak et al., 2021).
Synthetic Chemistry
In synthetic chemistry, the use of boronic acids, including (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid, is prominent. For example, the study of 3-Hydroxymethylenechroman-4-one by Dean and Murray (1975) illustrates the role of boronic acids in complex organic synthesis, showcasing the versatility of these compounds in chemical transformations (Dean & Murray, 1975).
Photophysical Properties
A study on the fluorescence quenching of boronic acid derivatives by Geethanjali et al. (2015) demonstrates the photophysical applications of these compounds. This research provides insights into their use in fluorescent studies and potential sensing applications (Geethanjali et al., 2015).
Material Science
In the field of material science, the role of boronic acids in the development of high-performance polymers is explored by Huang et al. (2007). Their research focuses on novel arylene ether polymers synthesized using boronic acids, highlighting their high glass-transition temperatures and solubility in various organic solvents (Huang et al., 2007).
Safety And Hazards
The safety information for (2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used .
properties
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTQXKDCRJYPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622051 | |
Record name | [2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(trifluoromethoxy)phenyl)boronic acid | |
CAS RN |
345226-20-2 | |
Record name | B-[2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345226-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Chloro-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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